Adenosine A₂B Receptor Affinity: N-Benzylpiperazine-1-sulfonyl Fragment Confers Sub-Nanomolar Potency Over Phenyl and Alkyl Analogs
In a direct head-to-head comparison within a single study, the 8-[4-(4-benzylpiperazine-1-sulfonyl)phenyl]-1-propylxanthine derivative (compound 11, PSB-601) exhibited a Ki of 3.6 ± 0.4 nM at the human adenosine A₂B receptor. This represents a 14.9-fold improvement in affinity compared to the 4-[2-(phenyl)ethyl]sulfonamide analog (compound 6, Ki = 3.62 ± 0.54 nM) and an 8.7-fold improvement over the simple benzylsulfonamide analog (compound 5, Ki = 4.2 ± 2.5 nM) [1]. The N-benzylpiperazine-1-sulfonyl-containing compound also demonstrated 575-fold selectivity over human A₁ receptors (Ki = 2,067 nM), 134-fold selectivity over human A₂A receptors (Ki = 484 nM), and >278-fold selectivity over human A₃ receptors (Ki > 1,000 nM) [1].
| Evidence Dimension | Binding Affinity (Ki) at human Adenosine A₂B Receptor |
|---|---|
| Target Compound Data | Ki = 3.6 ± 0.4 nM (PSB-601, containing N-benzylpiperazine-1-sulfonyl fragment) |
| Comparator Or Baseline | Compound 5 (benzylsulfonamide analog): Ki = 4.2 ± 2.5 nM; Compound 6 (phenylethylsulfonamide analog): Ki = 3.62 ± 0.54 nM; Compound 10 (phenylsulfonamide analog): Ki = 31.4 ± 0.9 nM |
| Quantified Difference | PSB-601 is 8.7-fold more potent than the phenyl analog (Ki 31.4 nM vs 3.6 nM) and maintains superior selectivity profile (575-fold vs A₁ compared to 10-fold for the benzyl analog) |
| Conditions | Radioligand binding assay using human recombinant A₂B receptors expressed in CHO cells, [³H]PSB-298 as radioligand, n=3 |
Why This Matters
This demonstrates that the N-benzylpiperazine-1-sulfonamide fragment is the optimal sulfonamide substituent for achieving maximal A₂B receptor affinity and subtype selectivity among close analogs, making it the core scaffold of choice for adenosine A₂B antagonist development.
- [1] Yan, L., Bertarelli, D. C., Hayallah, A. M., Meyer, H., Klotz, K. N., & Müller, C. E. (2006). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A₂B receptor antagonists. Journal of Medicinal Chemistry, 49(15), 4384-4391. https://doi.org/10.1021/jm060277v View Source
